(4-Fluorophenyl)-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]methanone
Overview
Description
(4-Fluorophenyl)-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]methanone is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a methylsulfanyl group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzoyl chloride with 4-methoxyphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with methylthioacetic acid under acidic conditions to yield the desired triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4-Fluorophenyl)-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]methanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl and methoxyphenyl groups may enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone: Similar structure but with a trifluoromethyl group instead of a fluorophenyl group.
4-Fluorophenyl 4-Methoxyphenyl Sulfone: Contains a sulfone group instead of a triazole ring.
Uniqueness
(4-Fluorophenyl)-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]methanone is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties
Properties
IUPAC Name |
(4-fluorophenyl)-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-23-14-9-5-11(6-10-14)15-19-17(24-2)21(20-15)16(22)12-3-7-13(18)8-4-12/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITPOHJBRKSJNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)SC)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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